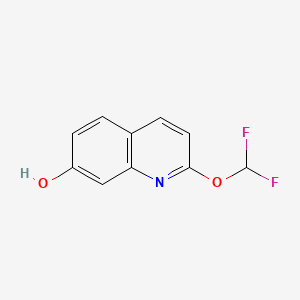

4-Fluoropyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

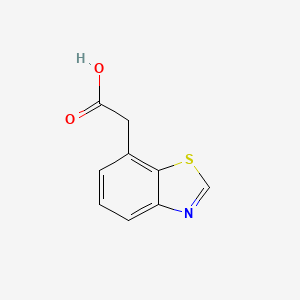

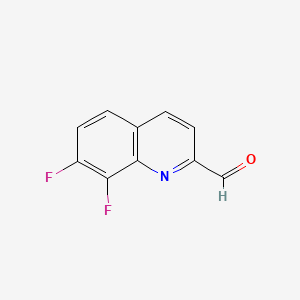

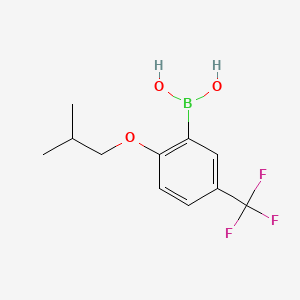

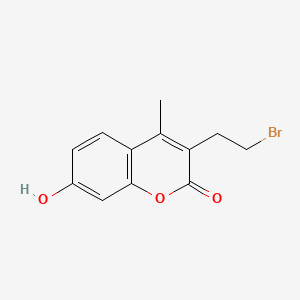

“4-Fluoropyridin-3-ol” is a chemical compound with the molecular formula C5H4FNO . It has an average mass of 113.090 Da and a monoisotopic mass of 113.027695 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 289.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.0±3.0 kJ/mol and a flash point of 128.9±21.8 °C .

Applications De Recherche Scientifique

1. Synthesis of Highly Functionalized 4-Fluoropyridines

Dong, Feng, Wang, Li, Chen, & Xu (2021) developed an efficient method for the de novo synthesis of highly functionalized 4-fluoropyridines. This process uses a copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes, leading to 4-fluoropyridines that can be diversified by various nucleophiles (Dong et al., 2021).

2. Application in Medical Imaging

Carroll, Nairne, & Woodcraft (2007) discussed the use of fluorine-18 labeled fluoropyridines, including 4-fluoropyridin-3-ol derivatives, in Positron Emission Tomography (PET), a medical imaging technique. This research highlights the potential of 3-fluoropyridines in developing more stable radiotracers for medical applications (Carroll et al., 2007).

3. Metallation of π-Deficient Heteroaromatic Compounds

Marsais & Quéguiner (1983) reviewed the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity. This research contributes to understanding the reactivity and potential applications of this compound in various metallation processes (Marsais & Quéguiner, 1983).

4. Photophysical Properties in OLED Applications

Lakshmanan, Shivaprakash, & Nair (2015) investigated the spectral characterizations and photophysical properties of synthesized terpyridine derivatives, including this compound compounds, for OLED (Organic Light Emitting Diode) applications. This research underscores the potential of this compound in developing materials for electronic and optoelectronic applications (Lakshmanan et al., 2015).

Mécanisme D'action

Mode of Action

The exact mode of action of 4-Fluoropyridin-3-ol is not fully understood. As a fluorinated pyridine, it likely shares some properties with other pyridine derivatives. Pyridines can act as ligands, binding to various enzymes and receptors, and influencing their activity . The presence of a fluorine atom may enhance the compound’s ability to form stable bonds with its targets, potentially altering their function .

Biochemical Pathways

Pyridine derivatives are known to participate in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and gene expression

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of a fluorine atom may affect its metabolic stability, as fluorinated compounds are often more resistant to metabolic degradation .

Result of Action

Given its structural similarity to other pyridine derivatives, it may influence a variety of cellular processes, potentially leading to changes in cell signaling, gene expression, or enzymatic activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and reactivity. Additionally, the biological environment within the body, including the presence of various enzymes and transport proteins, can influence its distribution and activity .

Propriétés

IUPAC Name |

4-fluoropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-3-5(4)8/h1-3,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRZHKUAOGGIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704434 |

Source

|

| Record name | 4-Fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060804-45-6 |

Source

|

| Record name | 4-Fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)